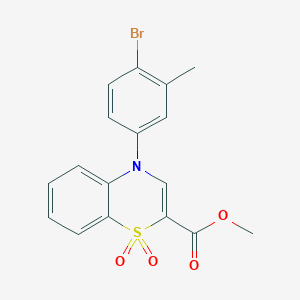![molecular formula C21H25FN4O4S B2609401 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 923728-68-1](/img/structure/B2609401.png)
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research has shown the synthesis and evaluation of piperazine and pyrrolidine derivatives, including structures similar to 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, for their capacity to inhibit the growth of Plasmodium falciparum. These studies highlight the potential of these compounds in antimalarial drug development. Specific structural features such as the presence of a hydroxyl group, a propane chain, and a fluorine atom were found crucial for antiplasmodial activity, with certain compounds displaying significant potency in vitro. However, their in vivo efficacy in mouse models showed limited impact on parasite growth and survival time, suggesting the need for further optimization for therapeutic use (Mendoza et al., 2011).
Synthesis and Docking Studies
Another application involves the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds structurally related to the one . These studies are important in the field of medicinal chemistry, where the synthesis of novel compounds and their evaluation through docking studies can lead to the identification of potential therapeutic agents. The synthesis process described for these compounds is simple and efficient, and spectral analysis characterizes the compounds, laying the groundwork for further pharmacological testing (Balaraju et al., 2019).
Imaging Dopamine Receptors
Compounds with structures similar to 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one have been synthesized for potential use in imaging dopamine D4 receptors. These include radiolabeled versions synthesized via electrophilic fluorination, which could be used in positron emission tomography (PET) imaging studies to better understand and diagnose neurological conditions (Eskola et al., 2002).
Antimicrobial and Antitumor Properties
Derivatives bearing similarities to the compound have been explored for their antimicrobial and antitumor properties. Synthesis of dithiocarbamate derivatives with thiazole and benzothiazole rings has shown promising antimicrobial activity against various microorganism strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, pyridazinone derivatives have been identified as potent glucan synthase inhibitors with significant efficacy in in vivo models of Candida glabrata infection, indicating their potential as antifungal agents (Ting et al., 2011).
Propiedades
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)21(28)16-25-15-17(7-8-20(25)27)31(29,30)26-9-3-4-10-26/h1-2,5-8,15H,3-4,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHHVYCBDKRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
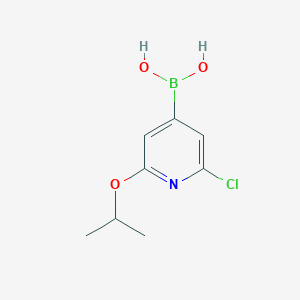
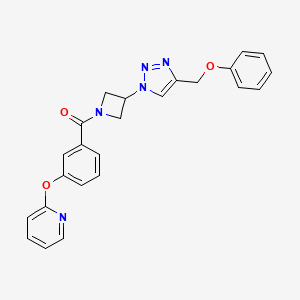

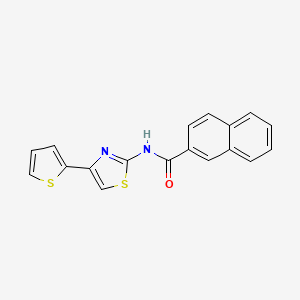
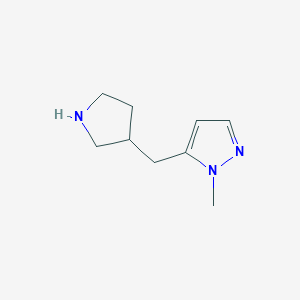
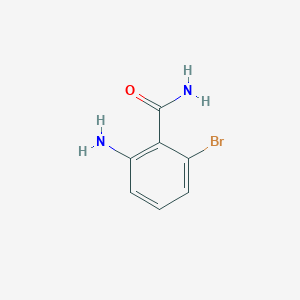
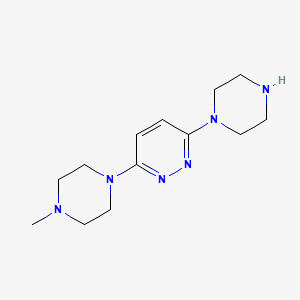
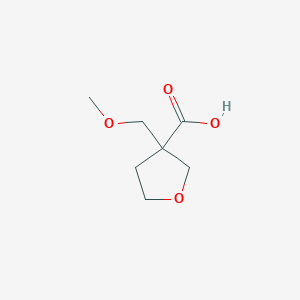



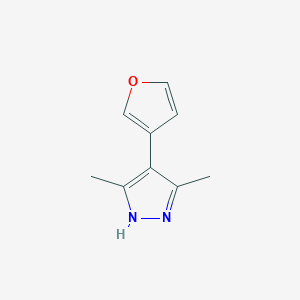
![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
